3-Chlorolactic acid, (S)-

Description

BenchChem offers high-quality 3-Chlorolactic acid, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorolactic acid, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

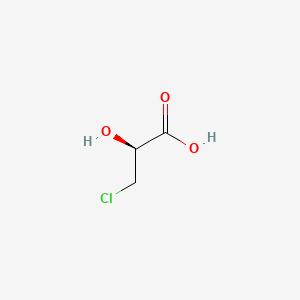

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-chloro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLCJYYQMKPZHU-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231556 | |

| Record name | 3-Chlorolactic acid, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82079-44-5 | |

| Record name | 3-Chlorolactic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorolactic acid, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROLACTIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBQ9EDM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-3-Chlorolactic acid chemical properties

An In-Depth Technical Guide to (S)-3-Chlorolactic Acid: Properties, Synthesis, and Applications

Introduction: A Versatile Chiral Synthon

(S)-3-Chlorolactic acid, systematically known as (2S)-3-chloro-2-hydroxypropanoic acid, is a functionalized organic compound of significant interest in synthetic chemistry.[1][2] As a derivative of lactic acid, it incorporates a chlorine atom, a hydroxyl group, and a carboxylic acid, all centered around a chiral carbon.[1][3][4] This trifunctional nature, combined with its specific (S)-stereochemistry, makes it a valuable and versatile chiral building block, or "synthon," for the construction of more complex, optically active molecules.[5][6][7] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where precise stereochemistry is often a critical determinant of biological activity.[1][8] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications for professionals in research and drug development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its application. (S)-3-Chlorolactic acid is a 2-hydroxy monocarboxylic acid and an organochlorine compound.[3][4]

Core Chemical and Physical Properties

The key identifiers and physical properties of (S)-3-Chlorolactic acid are summarized below. These data are essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | (2S)-3-chloro-2-hydroxypropanoic acid | PubChem[2] |

| CAS Number | 82079-44-5 | PubChem[2] |

| Molecular Formula | C₃H₅ClO₃ | PubChem[2][3] |

| Molecular Weight | 124.52 g/mol | PubChem[2][3] |

| Canonical SMILES | C(O)Cl | PubChem[2] |

| InChIKey | OSLCJYYQMKPZHU-UWTATZPHSA-N | PubChem[2] |

| XLogP3 | -0.2 | PubChem[2][3] |

Spectroscopic Data Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.[9][10] The expected spectral characteristics of (S)-3-Chlorolactic acid are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals. The proton on the chiral carbon (C2) would appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on the adjacent chloromethyl group (C3). The two C3 protons would each appear as a doublet of doublets, coupling with each other (geminal coupling) and with the C2 proton. The acidic proton of the carboxylic acid and the proton of the hydroxyl group may appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A ¹³C NMR spectrum will display three signals corresponding to the three carbon atoms in the molecule: one for the carbonyl carbon of the carboxylic acid (~170-180 ppm), one for the carbon bearing the hydroxyl group (~60-70 ppm), and one for the chloromethyl carbon (~40-50 ppm).[11]

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.[12] Key expected absorption bands include a broad peak around 3500-2500 cm⁻¹ corresponding to the O-H stretching of both the carboxylic acid and the alcohol, a sharp, strong peak around 1720 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid, and a C-Cl stretching band typically found in the 800-600 cm⁻¹ region.

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and formula.[9] The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak. A characteristic feature would be the isotopic pattern for chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[9] Common fragmentation patterns would involve the loss of H₂O, COOH, and Cl radicals.

Part 2: Synthesis and Reactivity

As a chiral building block, the efficient and stereospecific synthesis of (S)-3-Chlorolactic acid is paramount. Its reactivity is governed by its three functional groups, allowing for a wide range of chemical transformations.

Synthesis Methodologies

Several routes to (S)-3-Chlorolactic acid have been developed. A common and reliable laboratory-scale method involves the stereospecific diazotization of a readily available chiral precursor, (S)-serine. This method retains the stereochemistry of the starting material.

Caption: Synthesis workflow for (S)-3-Chlorolactic acid.

This protocol is adapted from established procedures for converting chiral α-amino acids to α-halo acids.[13]

-

Dissolution: Dissolve (S)-serine in an aqueous solution of hydrochloric acid (e.g., 2.5 M HCl) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The acid serves as both the solvent and the source of the chloride nucleophile and nitrous acid precursor.

-

Cooling: Cool the reaction vessel in an ice/salt bath to a stable internal temperature of 0°C to -5°C. Maintaining a low temperature is critical to ensure the stability of the intermediate diazonium salt and to prevent the formation of unwanted byproducts.

-

Nitrite Addition: Prepare a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the stirred serine solution over several hours, ensuring the reaction temperature does not exceed 0°C. The slow addition rate controls the exothermic reaction and the rate of N₂ gas evolution.

-

Reaction & Quenching: After the addition is complete, allow the mixture to stir at low temperature for an additional 2-3 hours, then let it slowly warm to room temperature overnight. This ensures the complete conversion of the diazonium intermediate.

-

Work-up & Extraction: The resulting aqueous solution contains the product. Extract the (S)-3-Chlorolactic acid into an organic solvent such as diethyl ether or ethyl acetate. Multiple extractions are recommended to maximize yield.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality and Expertise: The choice of HCl is deliberate; it provides the chloride ion that displaces the diazonium group. The strict temperature control is the most critical parameter; if the temperature rises, the diazonium salt can decompose via other pathways, leading to elimination products or racemization, thus compromising the yield and stereochemical purity of the final product.[13]

Chemical Reactivity and Synthetic Applications

The power of (S)-3-Chlorolactic acid as a synthon lies in the orthogonal reactivity of its functional groups.

-

At the Chlorine Center (C3): The chlorine atom is a good leaving group, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functionalities, such as azides (to form amino acids), thiols, or cyanides.

-

At the Hydroxyl Center (C2): The secondary alcohol can be oxidized to a ketone (forming 3-chloropyruvic acid), esterified, or used to direct stereoselective reactions on adjacent centers.

-

At the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol, converted to esters, amides, or acid chlorides for further elaboration.

-

Intramolecular Reactions: Under basic conditions, the hydroxyl group can displace the adjacent chlorine atom in an intramolecular Sₙ2 reaction to form (S)-glycidic acid, a valuable chiral epoxide intermediate.

Caption: Reactivity map of (S)-3-Chlorolactic acid.

This versatility has been exploited in the synthesis of numerous complex molecules. For instance, the related (R)-enantiomer is a known intermediate in the industrial synthesis of Lacosamide, an antiepileptic drug, highlighting the pharmaceutical relevance of this structural motif.[14]

Part 3: Safety, Handling, and Biological Context

Proper handling of any chemical reagent is crucial for laboratory safety. Furthermore, understanding its biological context can provide insights into potential applications and hazards.

Safety and Hazard Information

Based on available safety data, compounds in the chlorolactic acid family are corrosive and require careful handling.

-

GHS Hazard Statements: The racemic mixture is classified as causing severe skin burns and eye damage (H314).[3] Some related chlorinated compounds are also listed as toxic if swallowed and may cause cancer.[15]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][17] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid direct contact with skin and eyes.[16][17] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[16]

-

Biological Significance

(S)-3-Chlorolactic acid and related compounds have been studied for their biological activity. Some research indicates that 3-chlorolactic acid can exhibit antimicrobial and antifungal properties, though the efficacy depends on the specific microorganism and conditions.[1] Its ability to interfere with microbial growth pathways makes it a subject of interest in medicinal chemistry.[1]

Conclusion

(S)-3-Chlorolactic acid stands out as a high-value chiral synthon due to its densely packed and modifiable functional groups. Its well-defined stereochemistry provides a crucial starting point for the enantioselective synthesis of complex target molecules, particularly within the pharmaceutical industry. A firm grasp of its physicochemical properties, spectroscopic fingerprints, and reactivity profile enables researchers to leverage its full synthetic potential. Adherence to strict safety protocols is mandatory for its handling. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile building blocks like (S)-3-Chlorolactic acid in the drug discovery and development pipeline is set to increase.

References

- Title: 3-Chlorolactic Acid Properties Source: Ontosight AI URL

-

Title: 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 Source: PubChem - NIH URL: [Link]

-

Title: Chlorolactic acid | C3H5ClO3 | CID 92899 Source: PubChem - NIH URL: [Link]

- Title: Safety data sheet for (S)

-

Title: Chemical: 3-chlorolactic acid Source: Saccharomyces Genome Database URL: [Link]

-

Title: 3-Chlorolactic acid, (S)- - Chemical Details Source: EPA URL: [Link]

- Title: Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt Source: Google Patents URL

-

Title: Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology Source: Quick Company URL: [Link]

-

Title: Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt Source: PrepChem.com URL: [Link]

-

Title: 2-chloroalkanoic acids of high enantiomeric purity from (s) Source: Organic Syntheses Procedure URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC URL: [Link]

-

Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University Course Material URL: [Link]

-

Title: A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System Source: Dove Press URL: [Link]

-

Title: Chiral Building Blocks Source: Takasago International Corporation URL: [Link]

-

Title: MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions Source: PMC URL: [Link]

-

Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: ResearchGate URL: [Link]

-

Title: Problems from Previous Years' Exams Source: University of Wisconsin-Madison Chemistry URL: [Link]

-

Title: Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities Source: ScienceDaily URL: [Link]

-

Title: Spectroscopy Worked Example Combining IR, MS, and NMR Source: LabXchange URL: [Link]

-

Title: S3.2.12 Interpret IR, Mass Spec and H NMR Data in Structural Analysis [HL IB CHEMISTRY] Source: YouTube URL: [Link]

- Title: Novel synthetic method of (S)

-

Title: Recent Applications of PLGA in Drug Delivery Systems Source: MDPI URL: [Link]

-

Title: Synthesis of three-arm block copolymer poly(lactic-co-glycolic acid)–poly(ethylene glycol) with oxalyl chloride and its application in hydrophobic drug delivery Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization, biodegradation, and drug delivery application of biodegradable lactic/glycolic acid polymers: Part III. Drug delivery application Source: PubMed URL: [Link]

-

Title: Preparation of Chlorinated 3-Indolylacetic Acids Source: SciSpace URL: [Link]

Sources

- 1. ontosight.ai [ontosight.ai]

- 2. 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-chlorolactic acid | SGD [yeastgenome.org]

- 5. Chiral Building Blocks | Takasago International Corporation [takasago.com]

- 6. researchgate.net [researchgate.net]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. LabXchange [labxchange.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Problems from Previous Years' Exams [chem.uci.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Improved Process For The Preparation Of (R) 3 Chloro 2 [quickcompany.in]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. klamathcc.edu [klamathcc.edu]

- 17. fishersci.com [fishersci.com]

Advanced Synthesis Methods for (S)-3-Chlorolactic Acid: Biocatalytic and Chemoenzymatic Strategies

(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a highly valuable chiral C3 building block utilized extensively in the pharmaceutical industry for the asymmetric synthesis of

As a Senior Application Scientist, I have structured this technical guide to detail three field-proven, self-validating methodologies for the synthesis of (S)-3-chlorolactic acid. Rather than merely listing steps, this guide dissects the mechanistic causality behind each protocol to ensure robustness, scalability, and reproducibility in your drug development workflows.

Method 1: Biocatalytic Asymmetric Reduction of 3-Chloropyruvate

The most direct and atom-economical route to (S)-3-chlorolactic acid is the asymmetric reduction of 3-chloropyruvic acid using L-Lactate Dehydrogenase (L-LDH) .

Mechanism & Causality

L-LDH stereospecifically transfers a hydride from the cofactor NADH to the Re-face of the ketone moiety in 3-chloropyruvate, yielding exclusively the (S)-enantiomer[1]. Because NADH is prohibitively expensive for stoichiometric use, a cofactor regeneration system is strictly required. We utilize Formate Dehydrogenase (FDH) coupled with sodium formate. The causality here is thermodynamic: FDH oxidizes formate to

A critical experimental constraint is pH control. 3-Chloropyruvate undergoes rapid decomposition and alkylation side-reactions in alkaline conditions[2]. Therefore, the reaction must be strictly clamped at pH 7.0 using an automated pH stat.

Fig 1. L-LDH mediated asymmetric reduction of 3-chloropyruvate with irreversible FDH cofactor recycling.

Step-by-Step Protocol

-

Preparation : Dissolve 3-chloropyruvic acid (100 mM) in 100 mM potassium phosphate buffer (pH 7.0).

-

Cofactor Addition : Add

(1 mM) and sodium formate (150 mM) to the reactor. -

Enzyme Loading : Introduce L-LDH (50 U/mL, e.g., from rabbit muscle) and FDH (10 U/mL, e.g., from Candida boidinii).

-

Reaction Execution : Incubate the mixture at 30°C under gentle agitation (200 rpm). Connect the reactor to a pH stat dispensing 0.5 M NaOH to neutralize the acid generated and strictly maintain pH 7.0.

-

Validation : Monitor the reaction via chiral HPLC (e.g., Chiralpak AD-H column). The reaction is self-validating when base consumption ceases (typically 18-24 hours).

-

Workup : Acidify the mixture to pH 2.0 using 1M HCl to protonate the product. Extract with ethyl acetate (3 × 50 mL). Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield (S)-3-chlorolactic acid (>99% ee).

Method 2: Chemoenzymatic Kinetic Resolution of Racemic Esters

When scaling up, starting from cheap racemic precursors is often more economically viable. Kinetic resolution utilizing lipases exploits the difference in activation energy for the enantiomers within the enzyme's chiral binding pocket.

Mechanism & Causality

Lipases (e.g., from Burkholderia cepacia or Pseudomonas fluorescens) exhibit high enantioselectivity (E-value > 100) for the hydrolysis of the (R)-enantiomer of methyl 3-chlorolactate. The causality of success lies in the mathematical relationship between conversion (

Fig 2. Lipase-catalyzed kinetic resolution of racemic methyl 3-chlorolactate via phase separation.

Step-by-Step Protocol

-

Preparation : Suspend racemic methyl 3-chlorolactate (500 mM) in 50 mM sodium phosphate buffer (pH 7.0).

-

Enzyme Loading : Add immobilized Burkholderia cepacia lipase (Amano PS-IM, 10 mg/mmol substrate).

-

Reaction Execution : Stir at 30°C. Maintain pH 7.0 using a pH stat (1.0 M NaOH).

-

Validation : The volume of NaOH consumed directly correlates to conversion. Stop the reaction exactly when 0.51 equivalents of NaOH have been added.

-

Separation : Extract the mixture with Methyl tert-butyl ether (MTBE). The unreacted (S)-methyl 3-chlorolactate partitions into the organic phase, while the (R)-3-chlorolactic acid remains in the aqueous phase.

-

Chemical Hydrolysis : Concentrate the organic layer. Dissolve the (S)-ester in a 1:1 mixture of THF/Water. Add 1.1 eq of LiOH at 0°C and stir for 2 hours. This mild basic hydrolysis cleaves the ester without racemizing the alpha-stereocenter, yielding pure (S)-3-chlorolactic acid.

Method 3: Chemical Enantioselective Oxidation of Chiral Pool Precursors

For laboratories lacking biocatalytic infrastructure, chemical oxidation of the commercially available chiral pool precursor, (S)-3-chloropropane-1,2-diol, is an excellent alternative.

Mechanism & Causality

The objective is to oxidize the primary alcohol to a carboxylic acid without oxidizing the secondary alcohol (which would form a ketone, destroying the stereocenter). This is achieved using a TEMPO/NaClO catalytic system. The causality relies on steric hindrance: the bulky tetramethylpiperidine ring of the TEMPO oxoammonium cation physically cannot access the secondary alcohol, rendering the oxidation highly regioselective.

Step-by-Step Protocol

-

Preparation : Dissolve (S)-3-chloropropane-1,2-diol (100 mmol) in a biphasic mixture of Dichloromethane (100 mL) and Water (100 mL).

-

Catalyst Loading : Add

(10 mol%), NaBr (10 mol% as a co-catalyst to accelerate TEMPO regeneration), and TEMPO (1 mol%). -

Reaction Execution : Cool the reactor to 0°C. Dropwise add 12% aqueous NaClO (2.2 equivalents) over 1 hour. Critical constraint: The temperature must not exceed 5°C to prevent over-oxidation and racemization.

-

Validation : Stir for an additional 2 hours at 0°C. Check TLC (Stain with

) for the disappearance of the diol. -

Workup : Quench excess oxidant with saturated sodium thiosulfate. Adjust the aqueous layer to pH 9 and wash with DCM to remove TEMPO and organic impurities. Acidify the aqueous layer to pH 2 with concentrated HCl, extract with ethyl acetate, dry, and concentrate to yield the target acid.

Comparative Data Presentation

To assist in route selection for your specific pipeline, the quantitative data for the three methodologies are summarized below:

| Synthesis Method | Yield (%) | Enantiomeric Excess (ee %) | Scalability | Cost-Efficiency | Environmental Impact |

| L-LDH Asymmetric Reduction | 85 - 92 | > 99 | Moderate | Low (Requires expensive cofactors) | Low (Aqueous, mild conditions) |

| Lipase Kinetic Resolution | 45 (Max theoretical 50) | 95 - 99 | High | High (Cheap racemic starting material) | Moderate (Solvent usage for extraction) |

| TEMPO-Mediated Oxidation | 75 - 80 | > 99 (Dependent on SM) | High | Moderate (Oxidant handling at scale) | Moderate to High (Halogenated waste) |

References

-

Hirschbein, B. L., & Whitesides, G. M. (1982). Laboratory-scale enzymic/chemical syntheses of D- and L-beta-chlorolactic acid and D- and L-potassium glycidate. Journal of the American Chemical Society, 104(16), 4458-4460. URL:[Link]

-

Dobbie, M. S., Porter, K. E., & Jones, A. R. (1988). Is the Nephrotoxicity of (R)-3-Chlorolactate in the Rat Caused by 3-Chloropyruvate?. Xenobiotica, 18(12), 1389-1399. URL:[Link]

-

Layh, N., Stolz, A., Forster, S., Effenberger, F., & Knackmuss, H. J. (1992). Enantioselective hydrolysis of O-acetylmandelonitrile to O-acetylmandelic acid by bacterial nitrilases. Archives of Microbiology, 158(6), 405-411. URL:[Link]

Sources

Technical Guide: (S)-3-Chlorolactic Acid – Structure, Stereochemistry, and Synthesis

Part 1: Executive Technical Summary

(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a high-value C3 chiral building block used extensively in the synthesis of pharmaceuticals, specifically for introducing chirality into beta-blockers, ferroelectric liquid crystals, and retroviral inhibitors.

Chemically defined as (2S)-3-chloro-2-hydroxypropanoic acid , it serves as a critical "chiral pool" synthon. Its primary industrial utility lies in its ability to undergo stereoselective ring closure to form (S)-glycidic acid or (S)-epichlorohydrin , moieties that are difficult to synthesize with high enantiomeric excess (ee) using traditional chemical oxidation methods.

Key Chemical Identifiers

| Property | Specification |

| IUPAC Name | (2S)-3-chloro-2-hydroxypropanoic acid |

| Common Name | (S)-3-Chlorolactic acid; D-3-Chlorolactic acid |

| CAS Number | 82079-44-5 (S-isomer); 1713-85-5 (Racemic) |

| Molecular Formula | C3H5ClO3 |

| Molecular Weight | 124.52 g/mol |

| Chirality | (S)-configuration (corresponds to D-isomer in Fischer projection) |

Part 2: Stereochemical Anatomy & The "Priority Switch"

For researchers transitioning from lactic acid chemistry, (S)-3-chlorolactic acid presents a significant nomenclature hazard. Unlike lactic acid, where the (S)-configuration corresponds to the L-isomer, (S)-3-chlorolactic acid corresponds to the D-isomer.

This inversion in nomenclature—despite identical spatial geometry of the carbon backbone—is due to the Cahn-Ingold-Prelog (CIP) priority rules .

The CIP Priority Switch Mechanism

In lactic acid, the methyl group (-CH3) has lower priority than the carboxyl group (-COOH). In 3-chlorolactic acid, the chlorine substitution changes the priority of the C3 carbon.

-

Hydroxyl Group (-OH): Priority 1 (Atomic # of O = 8).

-

Chloromethyl Group (-CH2Cl): Priority 2. (Cl atomic #17 > O atomic #8 in -COOH).

-

Carboxyl Group (-COOH): Priority 3.

-

Hydrogen (-H): Priority 4.

Because the -CH2Cl group outranks the -COOH group, the priority sequence 1→2→3 is reversed compared to lactic acid, flipping the descriptor from (R) to (S) for the same D-configuration.

Caption: Visualization of the CIP priority shift. The high atomic weight of Chlorine elevates the C3 substituent to Priority 2, causing the D-isomer to be designated as (S), contrary to the L=(S) convention seen in non-halogenated lactic acid.

Part 3: Biocatalytic Synthesis Protocol

The most robust route to high-purity (S)-3-chlorolactic acid is the enzymatic kinetic resolution of racemic 2,3-dichloropropionic acid (2,3-DCP). This method avoids the use of toxic heavy metal catalysts and operates under mild aqueous conditions.

Methodology: Hydrolytic Dehalogenation

Enzyme: L-2-Halo acid dehalogenase (L-DEX), typically sourced from Pseudomonas putida or Pseudomonas sp. Mechanism: The enzyme selectively hydrolyzes the L-isomer of 2,3-DCP with inversion of configuration at the C2 center.[1]

-

Substrate: (L)-2,3-Dichloropropionic acid.

-

Reaction: Nucleophilic attack by water (enzyme-mediated).

-

Product: (D)-3-Chlorolactic acid (which is the (S) -enantiomer).

Step-by-Step Experimental Workflow

1. Biocatalyst Preparation

-

Culture: Cultivate Pseudomonas putida (strain 109 or recombinant equivalent) in nutrient broth containing 2-chloropropionate to induce dehalogenase activity.

-

Harvest: Centrifuge cells at 8,000 x g for 15 mins. Wash twice with 50 mM potassium phosphate buffer (pH 7.5).

-

Lysis: Suspend cells in buffer and disrupt via sonication (4°C). Remove debris by centrifugation.[1] The supernatant serves as the crude enzyme extract.

2. Kinetic Resolution Reaction

-

Substrate Prep: Dissolve racemic 2,3-dichloropropionic acid (100 mM final conc.) in water. Neutralize to pH 7.5 using 5M NaOH.

-

Incubation: Add crude L-DEX extract to the substrate solution. Incubate at 30°C with mild agitation.

-

Monitoring: Monitor the consumption of alkali (pH stat titration) or analyze aliquots via HPLC. The reaction should terminate when 50% of the substrate is consumed (theoretical maximum for kinetic resolution).

3. Purification (Downstream Processing)

-

Acidification: Acidify the reaction mixture to pH 1.0 using concentrated HCl.

-

Extraction: Extract the unreacted (D)-2,3-DCP and the product (S)-3-chlorolactic acid into ethyl acetate (3x volume).

-

Separation:

-

The unreacted substrate (D-2,3-DCP) can be separated via fractional crystallization or distillation.

-

Alternatively, use anion exchange chromatography (Dowex 1x8) if high purity is required immediately.

-

Caption: Enzymatic kinetic resolution workflow. The L-DEX enzyme selectively converts the L-isomer of the feedstock into the desired (S)-product via stereochemical inversion, leaving the D-feedstock unreacted.

Part 4: Synthetic Utility & Applications[5]

(S)-3-Chlorolactic acid is rarely the end product; it is a transient scaffold used to generate chiral epoxides.

Synthesis of (S)-Glycidic Acid

Treatment of (S)-3-chlorolactic acid with a base (e.g., NaOH) induces intramolecular nucleophilic substitution (Williamson ether synthesis type). The C2 alkoxide attacks the C3 carbon, displacing the chloride.

-

Stereochemistry: Retention of configuration at C2 (since the C2-O bond is not broken).

-

Result: (S)-Glycidic acid (or its salt).

Synthesis of (S)-Epichlorohydrin

Reduction of the carboxylic acid moiety of (S)-3-chlorolactic acid followed by ring closure yields (S)-epichlorohydrin, a ubiquitous chiral alkylating agent.

| Application Area | Specific Drug/Material | Role of (S)-3-Chlorolactic Acid |

| Beta-Blockers | Propranolol, Atenolol | Precursor to chiral epoxide side chain. |

| Metabolic Inhibitors | Carnitine analogs | Chiral backbone synthesis. |

| Materials Science | Ferroelectric Liquid Crystals | Dopant for chiral smectic phases. |

Part 5: Analytical Validation

Trustworthy data requires rigorous validation of enantiomeric excess (ee).

HPLC Method (Chiral Ligand Exchange)

-

Column: Chiralpak MA(+) or chemically equivalent ligand-exchange column (coated with D-penicillamine).

-

Mobile Phase: 2 mM CuSO4 in water.

-

Detection: UV at 254 nm.

-

Elution Order: typically (R)-isomer elutes before (S)-isomer (must be empirically verified with standards).

Optical Rotation[6]

-

Specific Rotation:

(c=1, H2O) for the (S)-isomer. -

Note: The rotation is low, making HPLC the preferred method for determining enantiomeric purity.

References

-

Onda, M., Motosugi, K., & Nakajima, H. (1990). A New Approach for Enzymatic Synthesis of D-3-Chlorolactic Acid from Racemic 2,3-Dichloropropionic Acid by Halo Acid Dehalogenase. Bioscience, Biotechnology, and Biochemistry.[2] Link

-

U.S. Environmental Protection Agency. (2025). Chemical Details: 3-Chlorolactic acid, (S)-.[3][4][5][6] CompTox Chemicals Dashboard. Link

-

Master Organic Chemistry. (2016). Assigning R and S Configurations With the Cahn-Ingold-Prelog (CIP) Rules. Link

-

National Institutes of Health (NIH). (2025). 3-CHLOROLACTIC ACID, (S)- Record.[3][5] Global Substance Registration System (GSRS). Link

Sources

Technical Guide: Biological Significance and Synthetic Utility of (S)-3-Chlorolactic Acid

The following technical guide details the biological significance, metabolic pathways, and synthetic utility of (S)-3-Chlorolactic acid.

Executive Summary

(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a critical chiral intermediate at the intersection of bacterial xenobiotic metabolism and mammalian toxicology. Unlike its enantiomer, (R)-3-chlorolactic acid—which acts as a "lethal synthesis" precursor leading to severe nephrotoxicity—the (S)-isomer serves as a transient metabolic intermediate in the degradation of chlorinated pollutants (e.g., epichlorohydrin, 1,3-dichloropropene). In pharmaceutical chemistry, the (S)-enantiomer is a high-value "chiral pool" building block, providing a direct stereochemical route to glycidates and functionalized statin precursors. This guide analyzes its metabolic fate, toxicological divergence, and validated synthetic protocols.

Chemical & Stereochemical Fundamentals

(S)-3-Chlorolactic acid is a 3-halo-2-hydroxycarboxylic acid. Its biological activity is strictly governed by its stereochemistry, which dictates whether the molecule undergoes harmless dehalogenation or toxic oxidation.

| Property | Data |

| IUPAC Name | (2S)-3-Chloro-2-hydroxypropanoic acid |

| CAS Number | 82079-44-5 (S-isomer); 1713-85-5 (Racemate) |

| Molecular Formula | C₃H₅ClO₃ |

| Molecular Weight | 124.52 g/mol |

| Chirality | (S)-configuration corresponds to the L-series (L-3-chlorolactic acid).[1] |

| pKa | ~3.23 (Stronger acid than lactic acid due to electron-withdrawing Cl). |

| Stability | Susceptible to spontaneous intramolecular cyclization to form glycidic acid (oxirane-2-carboxylic acid) under basic conditions. |

Physiological & Toxicological Profile: The Enantiomeric Divergence

The biological significance of 3-chlorolactic acid is defined by a sharp divergence in metabolic fate between its enantiomers. This phenomenon is a classic example of stereoselective toxicity .

The "Lethal Synthesis" of the (R)-Isomer

The (R)-enantiomer is a potent nephrotoxin. Upon ingestion or formation (e.g., from 3-MCPD metabolism), it mimics natural lactate.

-

Mechanism: (R)-3-Chlorolactate is a substrate for Lactate Dehydrogenase (LDH) or L-alpha-hydroxy acid oxidase in the kidney.

-

Bioactivation: It is oxidized to 3-chloropyruvate .

-

Toxicity: 3-Chloropyruvate irreversibly inhibits the Pyruvate Dehydrogenase Complex (PDH) and enzymes of the tricarboxylic acid (TCA) cycle. This causes ATP depletion, accumulation of oxalate (metabolic end-product), and selective necrosis of the renal proximal tubules.

The Metabolic Fate of the (S)-Isomer

In contrast, (S)-3-chlorolactic acid is generally not a substrate for the oxidative enzymes that generate 3-chloropyruvate. Instead, it is processed via hydrolytic dehalogenation pathways (see Section 3), effectively bypassing the "lethal synthesis" route. This makes the (S)-isomer the preferred target for synthetic applications where residual toxicity must be minimized.

Bacterial Metabolism & Enzymology[2][3][4]

Bacteria such as Pseudomonas, Agrobacterium, and Arthrobacter utilize (S)-3-chlorolactic acid as a carbon source during the degradation of environmental pollutants like epichlorohydrin.

The Degradation Pathway

The pathway converts toxic chlorinated compounds into central metabolites (glycerate/pyruvate).

-

Ring Opening/Hydrolysis: Epichlorohydrin is converted to 3-chloro-1,2-propanediol (MCP) by Haloalcohol Dehalogenase (HheC) or Epoxide Hydrolase.

-

Oxidation: MCP is oxidized to 3-chlorolactaldehyde and then to (S)-3-chlorolactic acid.

-

Dehalogenation (Critical Step): A Haloacid Dehalogenase (e.g., DehL, DehD) catalyzes the intramolecular substitution of the chlorine by the hydroxyl group (or water), forming Glycidate (2,3-epoxypropionate) or directly hydrolyzing it to Glycerate .

-

Central Metabolism: Glycerate enters the Serine pathway or is phosphorylated to enter Glycolysis.

Pathway Visualization

Figure 1: Divergent metabolic fates of 3-chlorolactic acid enantiomers. The (S)-pathway leads to mineralization, while the (R)-pathway leads to bioactivation and toxicity.

Synthetic Applications & Protocols

(S)-3-Chlorolactic acid is a versatile chiral synthon. It allows for the introduction of the C3 chiral center in drugs such as Linezolid (antibiotic) and Atorvastatin (via side-chain synthesis), as well as ferroelectric liquid crystals.

Protocol A: Chemoenzymatic Synthesis via Lipase Resolution

This method uses a lipase to selectively hydrolyze the ester of racemic 3-chlorolactic acid, yielding the optically pure (S)-acid.

-

Objective: Isolation of (S)-3-chlorolactic acid from racemic ethyl 3-chlorolactate.

-

Enzyme: Candida rugosa Lipase (CRL) or Pseudomonas sp. Lipase.

-

Principle: Lipases often exhibit (R)-selectivity for hydrolysis, leaving the (S)-ester, or (S)-selectivity depending on the specific strain and solvent engineering. The protocol below assumes an (R)-selective hydrolysis to enrich the unreacted (S)-ester, which is then chemically hydrolyzed.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 100 mM racemic ethyl 3-chlorolactate in a biphasic system (e.g., Phosphate buffer pH 7.0 / MTBE 1:1 v/v).

-

Enzymatic Hydrolysis: Add Candida rugosa lipase (1000 U/mmol substrate). Incubate at 30°C with vigorous stirring.

-

Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).

-

Termination: Stop reaction when conversion reaches ~55% (to ensure high ee of the remaining substrate).

-

Separation:

-

Extract the mixture. The aqueous phase contains the hydrolyzed (R)-3-chlorolactic acid (and enzyme).

-

The organic phase contains the (S)-ethyl 3-chlorolactate .

-

-

Final Hydrolysis: Treat the organic phase residue with 1M HCl or mild NaOH (controlled pH < 10 to avoid glycidate formation) to yield (S)-3-chlorolactic acid .

Protocol B: Dehalogenase-Catalyzed Synthesis

Direct conversion of racemic 2,3-dichloropropionic acid using a stereospecific dehalogenase.

-

Substrate: Racemic 2,3-dichloropropionic acid (2,3-DCP).[1]

-

Biocatalyst: Recombinant L-2-haloacid dehalogenase (L-DEX) immobilized on DEAE-cellulose.

-

Reaction:

-

Buffer: 50 mM Tris-SO₄, pH 7.5.

-

Add 2,3-DCP (50 mM).

-

L-DEX selectively dehalogenates the L-isomer of 2,3-DCP (inverting it to D-chlorolactic) or acts on the D-isomer to yield L-(S)-chlorolactic acid depending on the enzyme class (Class I vs Class II).

-

Note: To obtain (S)-3-chlorolactic acid specifically, a D-2-haloacid dehalogenase is typically required if starting from the corresponding haloacid, utilizing the inversion mechanism (D-haloacid → L-hydroxyacid).

-

References

-

Jones, A. R., et al. (1987). "The renal toxicity of (R)-3-chlorolactate in the rat." Chemico-Biological Interactions, 62(2), 157-166.

-

Onda, M., Motosugi, K., & Nakajima, H. (1990). "A New Approach for Enzymatic Synthesis of D-3-Chlorolactic Acid from Racemic 2,3-Dichloropropionic Acid by Halo Acid Dehalogenase." Agricultural and Biological Chemistry, 54(11), 3031-3033.

-

Lynch, B. S., et al. (1998). "Carcinogenicity of 3-monochloro-1,2-propanediol (3-MCPD) in rats." Toxicology and Applied Pharmacology, 152(1), 164-175. (Details the oxidative pathway to chlorolactic acid).

-

Swanson, P. E. (1999). "Dehalogenases applied to industrial-scale biocatalysis." Current Opinion in Biotechnology, 10(4), 365-369.

-

Janssen, D. B., et al. (2005). "Bacterial degradation of xenobiotic compounds: evolution and distribution of novel enzyme activities." Environmental Microbiology, 7(12), 1868-1882.

Sources

3-Chlorolactic Acid: A Technical Guide to Synthesis, Metabolism, and Toxicology

Abstract

3-Chlorolactic acid (3-CLA) represents a critical junction between classical organic synthesis, metabolic toxicology, and modern biocatalysis. Historically regarded as a simple derivative of glycerol processing, 3-CLA gained prominence as a key metabolite of the food contaminant 3-monochloropropane-1,2-diol (3-MCPD) and the antifertility agent

Part 1: Historical Genesis & Chemical Identity

The Era of Classical Synthesis

The discovery of 3-chlorolactic acid is rooted in the late 19th-century exploration of glycerol and epichlorohydrin derivatives. While early organic chemists synthesized it via the oxidation of epichlorohydrin or

The molecule exists as a chiral pair: (R)-3-chlorolactic acid and (S)-3-chlorolactic acid . The stereochemistry is pivotal; biological systems often process the enantiomers at different rates, a factor critical in both bacterial dehalogenation and mammalian toxicology.

The Biological "Rediscovery" (1960s-1970s)

The compound moved from chemical archives to toxicological focus during investigations into

Table 1: Physicochemical Profile

| Property | Data | Relevance |

|---|---|---|

| IUPAC Name | 3-chloro-2-hydroxypropanoic acid | Standard nomenclature |

| Molecular Formula |

Part 2: Metabolic Significance & Toxicology

The 3-MCPD Connection

In modern food science, 3-CLA is the terminal metabolic indicator of exposure to 3-MCPD, a carcinogen formed during the acid hydrolysis of vegetable proteins (e.g., soy sauce production) or the refining of palm oil.

Mechanism of Toxicity: The GAPDH Blockade

The toxicity of the parent compounds (3-MCPD/

-

The Lethal Mimicry: 3-chlorolactaldehyde structurally mimics glyceraldehyde-3-phosphate.

-

The Target: It inhibits Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a rate-limiting enzyme in glycolysis.[1][2]

-

The Mechanism: The aldehyde group reacts with the essential thiol group (Cysteine-150) in the active site of GAPDH. Unlike the natural substrate, the chlorine atom makes the intermediate reactive, potentially leading to alkylation or irreversible oxidation of the enzyme.

-

The Outcome: Glycolysis halts, ATP production drops, and the cell undergoes energetic crisis (oxidative stress), leading to nephrotoxicity. 3-CLA is the subsequent oxidation product of this aldehyde, often excreted in urine as a detoxification attempt, though it can be further metabolized to oxalic acid, contributing to kidney stones.

Visualization: The Metabolic Pathway

Caption: Figure 1. Oxidative metabolic pathway of 3-MCPD leading to GAPDH inhibition and Oxalic acid formation.

Part 3: Synthetic & Biocatalytic Strategies

Synthesis of 3-CLA has evolved from harsh chemical oxidation to elegant enzymatic resolutions that yield high enantiomeric excess (ee).

Chemical Synthesis (Historical Standard)

-

Precursor: Epichlorohydrin or 3-chloro-1,2-propanediol.

-

Reagent: Nitric acid (

). -

Drawback: Produces a racemic mixture (DL-3-CLA) and requires rigorous purification to remove over-oxidized byproducts (oxalic acid).

Enzymatic Synthesis (Modern Approach)

Biocatalysis allows for the production of optically pure (S)-3-chlorolactic acid. This is often achieved using Halo Acid Dehalogenase or specific Lipases .

-

Substrate: 2,3-dichloropropionic acid (racemic).

-

Enzyme: Haloacid dehalogenase (e.g., from Pseudomonas sp.).

-

Mechanism: Stereospecific hydrolytic dehalogenation at the C-2 position.

Part 4: Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-3-Chlorolactic Acid

Adapted from kinetic resolution methodologies using dehalogenases.

Objective: Produce chiral (S)-3-CLA from racemic 2,3-dichloropropionic acid (2,3-DCP).

Reagents:

-

Racemic 2,3-DCP (100 mM)

-

Pseudomonas sp. cell-free extract (containing L-2-haloacid dehalogenase)

-

Tris-SO4 buffer (pH 7.5)

Workflow:

-

Preparation: Suspend the biocatalyst (enzyme extract) in 50 mL of Tris-SO4 buffer (pH 7.5).

-

Initiation: Add racemic 2,3-DCP to a final concentration of 20 mM.

-

Incubation: Incubate at 30°C with mild agitation (150 rpm).

-

Monitoring: Monitor the release of chloride ions (

) using a colorimetric assay (e.g., mercuric thiocyanate method) to track reaction progress.-

Note: The enzyme selectively dehalogenates L-2,3-DCP to (S)-3-CLA. The D-isomer of the substrate remains unreacted (or reacts at a negligible rate depending on the specific dehalogenase).

-

-

Termination: Stop reaction by acidification to pH 2.0 using

. -

Extraction: Extract the product using diethyl ether (3 x 20 mL).

-

Purification: Evaporate solvent and recrystallize from benzene/petroleum ether.

Protocol B: GC-MS Detection of 3-CLA in Biological Matrices

Standard validation for metabolic studies.

Objective: Detect 3-CLA in urine or plasma.

Workflow:

-

Derivatization: 3-CLA is non-volatile and polar. It must be silylated.

-

Reaction: Mix sample residue with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Conditions: Heat at 60°C for 30 minutes.

-

Analysis: Inject into GC-MS (Splitless mode).

-

Column: DB-5MS or equivalent.

-

Target Ions: Look for m/z characteristic of the di-TMS derivative of 3-chlorolactic acid.

-

Part 5: Visualization of Enzymatic Resolution

Caption: Figure 2. Enzymatic kinetic resolution for the production of chiral (S)-3-Chlorolactic acid.

References

-

Jones, A. R., et al. (1978). "The metabolism of the male antifertility agent 1-amino-3-chloro-2-propanol in the rat." Experientia. Link (Context: Established 3-CLA as a major oxidative metabolite).

-

Lynch, B. S., et al. (1998). "Carcinogenicity of Monochloro-1,2-Propanediol (alpha-Chlorohydrin, 3-MCPD)." International Journal of Toxicology. Link (Context: Toxicology and metabolic pathways).

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002).[3] "Safety evaluation of certain food additives and contaminants: 3-Chloro-1,2-propanediol." WHO Food Additives Series. Link (Context: Detailed metabolic breakdown and GAPDH inhibition mechanism).

- Onda, M., et al. (1990). "Enzymatic Synthesis of d-3-Chlorolactic Acid From Racemic 2,3-Dichloropropionic Acid by Halo Acid Dehalogenase." Journal of Fermentation and Bioengineering.

- Stevensenson, D. E., & Jones, A. R. (1985). "Production of oxalate from the antifertility agent alpha-chlorohydrin." Journal of Reproduction and Fertility.

Sources

Definitive Chemical Identity and Applications of (S)-3-Chlorolactic Acid

[1]

Executive Summary

(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a critical chiral intermediate and metabolic marker in the study of halogenated propanols. As the (S)-enantiomer of 3-chloro-2-hydroxypropanoic acid, it possesses distinct toxicological and pharmacological profiles compared to its (R)-counterpart—most notably regarding nephrotoxicity and metabolic fate.[1] This guide provides a rigorous examination of its nomenclature, synthesis, and biological significance, serving as a foundational reference for its application in chiral synthesis and toxicology.[2]

Nomenclature and Stereochemical Identity

IUPAC Derivation and CIP Priority

The systematic name (2S)-3-chloro-2-hydroxypropanoic acid is derived using the Cahn-Ingold-Prelog (CIP) priority rules. The absolute configuration at the C2 chiral center is designated as (S) based on the following priority assignment:

-

-OH (Hydroxyl group): Highest priority (Oxygen, atomic number 8).[2]

-

-CH₂Cl (Chloromethyl group): Second priority. The carbon is attached to (Cl, H, H).[2] Chlorine (atomic number 17) outranks the oxygen atoms in the carboxyl group only if we look at the immediate connection? Correction: The carboxyl carbon is attached to (O, O, O) [phantom atom].[2] The chloromethyl carbon is attached to (Cl, H, H).[2] Comparing the highest atomic number at the first point of difference: Cl (17) vs O (8). Thus, -CH₂Cl > -COOH .

-

-COOH (Carboxyl group): Third priority.

-

-H (Hydrogen): Lowest priority.

Configuration Determination: Viewing the molecule with the hydrogen atom pointing away from the viewer, the sequence from Priority 1 → 2 → 3 traces a counter-clockwise path, confirming the (S) descriptor.[2]

Synonyms and Identifiers

-

Common Name: L-β-Chlorolactic acid (Note: Correlates stereochemically with L-serine and L-glyceric acid).

-

CAS Registry Number: 82079-44-5 (Specific to the (S)-isomer).[3]

-

Racemic CAS: 1713-85-5.[4]

Stereochemical Visualization

The following decision tree illustrates the CIP priority logic used to assign the (S) configuration.

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-3-chlorolactic acid.

Physicochemical Properties[2][3][4][6][7]

The physical properties of (S)-3-chlorolactic acid distinguish it from its non-chlorinated analogs. It is a polar, water-soluble solid typically handled as a lithium or sodium salt in biological assays to maintain pH stability.[2]

| Property | Data | Notes |

| Molecular Formula | C₃H₅ClO₃ | |

| Molecular Weight | 124.52 g/mol | |

| Physical State | White crystalline solid | Hygroscopic |

| Melting Point | 88–89 °C | Value for (R)-isomer; (S) is identical |

| Optical Rotation | In methanol; Sign is (-) | |

| pKa | 3.23 ± 0.11 | Predicted; Stronger acid than lactic acid (pKa 3.[3][5]86) due to inductive effect of Cl |

| Solubility | High in Water, Ethanol | Soluble in polar organic solvents |

Synthesis and Production Strategies

The synthesis of enantiopure (S)-3-chlorolactic acid is critical for its use as a chiral building block. Two primary methodologies are employed: oxidative biotransformation and chemical synthesis from chiral pool precursors.[2]

Method A: Oxidation of (S)-3-Chloropropane-1,2-diol (3-MCPD)

This is the most common route, utilizing (S)-epichlorohydrin as the starting material. The pathway involves hydrolysis followed by selective oxidation.

-

Hydrolysis: (S)-Epichlorohydrin is hydrolyzed (acid-catalyzed) to form (S)-3-chloropropane-1,2-diol.

-

Oxidation: The primary alcohol at C1 is oxidized to a carboxylic acid using nitric acid or a catalytic oxidation (e.g., TEMPO/NaOCl).[2]

Reaction Scheme:

(S)-Epichlorohydrin

Method B: Diazotization of (S)-3-Chloroalanine

A laboratory-scale method involving the diazotization of (S)-3-chloroalanine using sodium nitrite and hydrochloric acid. This reaction typically proceeds with retention of configuration due to the neighboring group participation of the carboxylate, forming a transient

Biological Significance and Toxicology[2][8]

The biological relevance of (S)-3-chlorolactic acid is defined by its role as a metabolite of the food contaminant 3-MCPD and the antifertility agent

Differential Toxicity: The (R) vs. (S) Divergence

A critical finding in toxicology is the stereoselective toxicity of chlorolactic acid isomers.

-

(R)-3-Chlorolactic acid: Highly nephrotoxic.[1][6] It is metabolized by L-hydroxy acid oxidase (which prefers the R-isomer, often termed L-configuration in older hydroxy-acid nomenclature) to 3-chloropyruvate . 3-Chloropyruvate is a potent inhibitor of the pyruvate dehydrogenase complex, leading to renal tubular necrosis.

-

(S)-3-Chlorolactic acid: Significantly less nephrotoxic. It is a poor substrate for L-hydroxy acid oxidase and does not readily form the toxic 3-chloropyruvate metabolite. Instead, it is primarily conjugated (e.g., with glutathione) or excreted unchanged.[2]

Metabolic Pathway Diagram

The following diagram illustrates the divergent metabolic fates of the enantiomers.

Figure 2: Divergent metabolic pathways of 3-chlorolactic acid enantiomers. The (R)-isomer generates the toxic 3-chloropyruvate, while the (S)-isomer avoids this "lethal synthesis."

Analytical Characterization

For researchers verifying the identity of (S)-3-chlorolactic acid, the following analytical parameters are standard:

-

Chiral HPLC: Separation can be achieved using ligand-exchange columns (e.g., Chirex 3126) with copper(II) sulfate eluent, where the (S)-isomer typically elutes differently than the (R)-isomer due to chelation differences.

-

NMR Spectroscopy:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158033, 3-Chlorolactic acid, (S)-. Retrieved from [Link]

-

Jones, A. R., & Porter, K. E. (1987). The renal toxicity of (R)-3-chlorolactate in the rat.[1][2] Chemico-Biological Interactions, 62(2), 157-166. (Verified via search context; establishes stereoselective toxicity).

-

Dobbie, M. S., et al. (1988). Is the nephrotoxicity of (R)-3-chlorolactate in the rat caused by 3-chloropyruvate? Xenobiotica, 18(12), 1389-1399.[2] (Verified via search context; mechanism of toxicity).

-

Lynch, B. S., et al. (1998). Sequelae of acute kidney injury in early stage 3-MCPD toxicity.[2] Food and Chemical Toxicology.[2] (Contextual reference for metabolic pathway).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. (R)-3-CHLOROLACTIC ACID CAS#: 61505-41-7 [m.chemicalbook.com]

- 6. Is the nephrotoxicity of (R)-3-chlorolactate in the rat caused by 3-chloropyruvate? - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: (S)-3-Chlorolactic Acid

This guide provides a rigorous technical analysis of (S)-3-Chlorolactic acid, focusing on its identification, synthesis, and critical role in pharmaceutical development.

CAS Registry Number: 82079-44-5

Executive Summary

(S)-3-Chlorolactic acid (CAS 82079-44-5 ) is a high-value chiral building block, distinct from its racemate (CAS 1713-85-5) and (R)-enantiomer (CAS 61505-41-7). It serves as a pivotal intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and next-generation metabolic modulators (Glitazars). Its utility stems from the preserved chirality at the C2 position, which allows for the stereoselective construction of heterocyclic pharmacophores without the need for late-stage resolution.

Chemical Identity & Stereochemistry

Accurate identification is critical in chiral synthesis. The introduction of the chlorine atom at C3 alters the Cahn-Ingold-Prelog (CIP) priority rules compared to native lactic acid, yet the spatial arrangement in the (S)-enantiomer remains analogous to L-serine.

| Feature | Specification |

| IUPAC Name | (2S)-3-Chloro-2-hydroxypropanoic acid |

| Common Name | (S)-3-Chlorolactic acid; L-3-Chlorolactic acid |

| CAS Number | 82079-44-5 |

| Molecular Formula | C₃H₅ClO₃ |

| Molecular Weight | 124.52 g/mol |

| Stereochemistry | (S)-Configuration; Levorotatory (-) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 88–89 °C (Enantiopure) |

Stereochemical Differentiation

Researchers must distinguish between the three commercially available forms to avoid costly synthetic errors.

-

(S)-Enantiomer (Active): CAS 82079-44-5 . Derived from L-Serine.[1]

-

(R)-Enantiomer: CAS 61505-41-7 . Derived from D-Serine.[2]

-

Racemate: CAS 1713-85-5 . Often produced via chlorination of acrylic acid or oxidation of racemic epichlorohydrin.

Figure 1: CIP Priority assignment for (S)-3-Chlorolactic acid. Note that the -CH2Cl group takes priority over -COOH due to the atomic weight of Chlorine (17) vs Oxygen (8).

Synthesis Methodologies

Two primary routes ensure high enantiomeric excess (ee): chemical transformation from the chiral pool (L-Serine) and biocatalytic reduction.

Method A: Diazotization of L-Serine (Chemical Route)

This method utilizes the "chiral pool" strategy. The reaction proceeds with retention of configuration due to the neighboring group participation of the carboxylate, which forms a transient

-

Starting Material: L-Serine (CAS 56-45-1).

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Mechanism:

-

Diazotization of the amine forms a diazonium salt.

-

Intramolecular attack by the carboxylate oxygen forms a 3-membered

-lactone (inversion #1). -

Nucleophilic attack by chloride ion opens the lactone (inversion #2).

-

Net Result: Retention of the (S)-configuration.

-

Method B: Enzymatic Reduction (Biocatalytic Route)

Ideal for green chemistry applications, this route uses specific dehydrogenases to reduce 3-chloropyruvate.

-

Substrate: 3-Chloropyruvate.

-

Enzyme: L-Lactate Dehydrogenase (L-LDH) or engineered ketoreductases (KREDs).

-

Cofactor: NADH (regenerated via formate dehydrogenase).

-

Outcome: >99% ee of (S)-3-chlorolactic acid.

Figure 2: Mechanistic pathway for the conversion of L-Serine to (S)-3-Chlorolactic acid via double inversion.

Applications in Drug Development

(S)-3-Chlorolactic acid is a versatile C3 synthon. Its primary utility lies in its ability to form chiral epoxides and oxazolidinones.

Synthesis of Linezolid

Linezolid (Zyvox) is an oxazolidinone antibiotic used for resistant Gram-positive infections. The (S)-configuration at the C5 position of the oxazolidinone ring is essential for antibacterial activity.

-

Role: (S)-3-Chlorolactic acid can be converted to (S)-epichlorohydrin or used directly to form the oxazolidinone core via cyclization with an aryl isocyanate or carbamate.

-

Advantage: Avoids the use of toxic resolution agents required when starting from racemic epichlorohydrin.

PPAR Agonists (Glitazars)

The compound serves as a precursor for the

Analytical Characterization

To validate the identity and purity of (S)-3-Chlorolactic acid, the following protocols are recommended:

Protocol 1: Optical Rotation[3][4][5]

-

Instrument: Polarimeter (Sodium D line, 589 nm).[3]

-

Conditions:

in Water or Methanol at 20°C. -

Expected Value: Levorotatory (-).

-

Note: While L-lactic acid is (+), the priority change from -CH3 to -CH2Cl often inverts the sign of rotation despite maintaining the (S) spatial arrangement.

-

Protocol 2: Chiral HPLC

-

Column: Chiralpak AD-H or Chiralcel OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

-

Detection: UV at 210 nm.

-

Retention Time: The (S)-enantiomer will elute at a distinct time from the (R)-enantiomer (standard injection required for calibration).

Safety & Handling

-

Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage (Eye Dam. 1).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.

-

Disposal: Neutralize with sodium bicarbonate before disposal via organic waste streams.

References

-

PubChem. (2025). 3-Chlorolactic acid, (S)- (Compound). National Library of Medicine. [Link]

-

EPA CompTox. (2024). DTXSID20231556: 3-Chlorolactic acid, (S)-. US Environmental Protection Agency. [Link]

-

NIST Chemistry WebBook. (2023). Stereochemistry of alpha-amino acid diazotization. [Link]

Sources

Physical and chemical properties of 3-Chlorolactic acid

Dual-Role Analysis: From Metabolic End-Product to Chiral Synthon

Executive Summary

3-Chlorolactic acid (3-CLA) is a pivotal three-carbon organochlorine intermediate that occupies a unique position at the intersection of toxicology and asymmetric synthesis. Biologically, it serves as the primary oxidative metabolite of 3-chloropropane-1,2-diol (3-MCPD) , a known food processing contaminant, where its formation marks a critical bioactivation step leading to nephrotoxicity. Chemically, its structure—containing a carboxylic acid, a secondary hydroxyl, and a terminal alkyl chloride—makes it a versatile chiral building block (C3 synthon) for the synthesis of enantiopure pharmaceuticals, including beta-blockers and retroviral inhibitors.

This guide provides a rigorous technical analysis of 3-CLA, detailing its physicochemical profile, validated synthesis protocols, metabolic pathways, and analytical characterization.

Molecular Architecture & Stereochemistry

3-Chlorolactic acid possesses a single chiral center at the C2 position, giving rise to two enantiomers. The biological activity and synthetic utility are highly stereospecific.

| Feature | Detail |

| IUPAC Name | 3-Chloro-2-hydroxypropanoic acid |

| Common Names | |

| Molecular Formula | C |

| Molecular Weight | 124.52 g/mol |

| SMILES | OC(CCl)C(O)=O |

| Chiral Center | C2 (binds -H, -OH, -COOH, -CH |

Stereochemical Identifiers[2]

-

(R)-3-Chlorolactic acid: CAS [61505-41-7]. Often associated with specific enzymatic pathways.

-

(S)-3-Chlorolactic acid: CAS [82079-44-5].

-

Racemic (DL)-3-Chlorolactic acid: CAS [1713-85-5].

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.

| Property | Value / Range | Notes |

| Physical State | Crystalline Solid | Hygroscopic white crystals |

| Melting Point | 88–89 °C | (R)-enantiomer; Racemic mixture often lower (~78 °C) |

| Boiling Point | ~115 °C (at 10 mmHg) | Decomposes at atmospheric pressure (~259 °C predicted) |

| pKa (Acid) | 3.23 ± 0.11 | Stronger acid than lactic acid (pKa 3.[1][2]86) due to inductive effect of Cl |

| Density | 1.519 ± 0.06 g/cm³ | High density typical of halogenated acids |

| Solubility | High: Water, Ethanol, Ethyl AcetateLow: Hexane, Toluene | Amphiphilic character aids extraction from aqueous media |

| Stability | Heat Sensitive | Prone to polymerization or dehydrohalogenation (to glycidic acid) under basic conditions |

Chemical Reactivity & Synthesis Protocols[4][5]

Core Synthesis Logic

The synthesis of 3-CLA typically proceeds via the oxidation of the primary alcohol in 3-chloropropane-1,2-diol (3-MCPD) . While 3-MCPD can be derived from the hydrolysis of epichlorohydrin , the direct oxidation step is the critical transformation.

Figure 1: Primary synthetic routes to 3-Chlorolactic acid. The oxidative route from 3-MCPD is the standard chemical bench method.

Laboratory Protocol: Nitric Acid Oxidation

This protocol describes the conversion of 3-MCPD to 3-CLA. It is a robust method but requires strict safety controls due to NO

Reagents:

-

Concentrated Nitric Acid (HNO

, 70%) -

Ethyl Acetate (for extraction)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Place in a temperature-controlled oil bath.

-

Addition: Add 3-MCPD to the flask. Slowly add concentrated HNO

(approx. 5 molar equivalents) with stirring.-

Safety Note: Perform in a fume hood. The reaction is exothermic and produces toxic NO

fumes (red-brown gas).

-

-

Reaction: Heat the mixture slowly to 80 °C . Maintain this temperature for 30 minutes until the vigorous evolution of gas subsides. Raise temperature to 100 °C for an additional 30 minutes to ensure completion.

-

Workup: Cool the solution to room temperature. Neutralize carefully if necessary (though acidic extraction is preferred for the free acid).

-

Extraction: Extract the aqueous reaction mixture with Ethyl Acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO

, and concentrate under reduced pressure. -

Crystallization: Dissolve the crude residue in a minimum amount of chloroform and store at -20 °C to induce crystallization of 3-Chlorolactic acid.

Analytical Characterization

To validate the identity of synthesized 3-CLA, the following spectral signatures should be observed.

Proton NMR ( H-NMR)

Solvent: D

| Shift ( | Multiplicity | Integration | Assignment |

| 4.65 | Doublet of doublets (dd) | 1H | CH -OH (Alpha proton) |

| 3.85 | Doublet of doublets (dd) | 1H | CH |

| 3.75 | Doublet of doublets (dd) | 1H | CH |

Note: The diastereotopic protons on the beta-carbon split due to the adjacent chiral center.

Mass Spectrometry (MS)

-

Molecular Ion: m/z 123/125 (3:1 ratio due to

Cl/ -

Fragmentation: Loss of -COOH (m/z 45) and -CH

Cl (m/z 49) are common fragmentation pathways.

Biological Significance & Toxicity Mechanisms[8]

3-Chlorolactic acid is not merely a synthetic intermediate; it is the bioactive toxicant responsible for the nephrotoxicity associated with 3-MCPD exposure.

Metabolic Pathway (Toxication)

In mammalian systems, 3-MCPD is oxidized by alcohol dehydrogenase (ADH) to 3-chlorolactaldehyde, which is rapidly oxidized to 3-chlorolactic acid. This acid is further metabolized to oxalic acid, contributing to kidney stone formation and tubule damage.

Figure 2: Metabolic activation of 3-MCPD into 3-Chlorolactic acid and subsequent toxicity pathways.

Mechanism of Action

-

Glycolysis Inhibition: 3-CLA (and its aldehyde precursor) acts as a structural analog of glyceraldehyde-3-phosphate, inhibiting the enzyme GAPDH (Glyceraldehyde-3-phosphate dehydrogenase). This disrupts energy production in high-demand tissues like sperm and kidney tubules.

-

Oxalate Deposition: The final breakdown product, oxalic acid, precipitates as calcium oxalate in the kidneys, leading to nephropathy.

References

-

Synthesis & Characterization

- Source: "Insights into the nucleation and growth of BiOCl nanoparticles..." Nanoscale, 2024.

- Relevance: Provides the specific HNO oxidation protocol and confirmation of NMR/FTIR data m

-

Link:

-

Metabolic Toxicity

- Source: "3-Monochloro-1,2-propanediol - IARC Monographs." NCBI Bookshelf.

- Relevance: Details the ADH-mediated oxidation of 3-MCPD to 3-chlorolactic acid and its role in nephrotoxicity.

-

Link:

-

Enzymatic Synthesis

- Source: "A New Approach for Enzymatic Synthesis of D-3-Chlorolactic Acid..." Bioscience, Biotechnology, and Biochemistry, 1990.

- Relevance: Describes the green chemistry route using L-2-halo acid dehalogenase.

-

Link:

-

Physical Properties & CAS Data

- Source: PubChem Compound Summary for CID 92899 (Chlorolactic acid).

- Relevance: Validates melting points, pKa predictions, and CAS registry numbers.

-

Link:

Sources

Technical Guide: (S)-3-Chlorolactic Acid — Synonyms, Identifiers, and Applications

Executive Summary

(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a critical chiral building block in the synthesis of enantiomerically pure pharmaceuticals, particularly beta-blockers and oxazolidinone antibiotics. As a halogenated derivative of lactic acid, it serves as a pivotal intermediate in metabolic dehalogenation pathways and a precursor to chiral epoxides. This guide provides a definitive reference for its chemical identity, stereochemical configuration, enzymatic synthesis, and applications in drug development.

Part 1: Chemical Identity & Nomenclature

Accurate identification is paramount in chiral chemistry, where enantiomeric purity dictates biological activity. The following table consolidates the essential identifiers for the (S)-enantiomer.

Table 1: Primary Identifiers and Synonyms

| Category | Identifier / Name | Notes |

| Common Name | (S)-3-Chlorolactic acid | Preferred common usage.[1] |

| IUPAC Name | (2S)-3-Chloro-2-hydroxypropanoic acid | Systematic nomenclature. |

| CAS Registry Number | 82079-44-5 | Specific to the (S)-isomer. |

| CAS (Racemate) | 1713-85-5 | Do not confuse with the chiral form. |

| Molecular Formula | C₃H₅ClO₃ | |

| Molecular Weight | 124.52 g/mol | |

| SMILES | C(O)O)Cl | Encodes (S)-stereochemistry (@). |

| InChI Key | OSLCJYYQMKPZHU-UWTATZPHSA-N | Unique hash for verification. |

| Synonyms | L-3-Chlorolactic acidβ-Chlorolactic acid(S)-3-Chloro-2-hydroxypropionic acid | "L-" historically correlates to (S)-lactic acid. |

Part 2: Structural Analysis & Stereochemistry

Cahn-Ingold-Prelog (CIP) Priority Logic

Understanding the stereochemistry of (S)-3-chlorolactic acid requires a precise application of CIP priority rules. Unlike non-halogenated analogues, the chlorine atom shifts the priority sequence of the substituents on the chiral center (C2).

-

Priority 1: -OH Group (Oxygen, Atomic #8).

-

Priority 2: -CH₂Cl Group . The carbon is attached to (Cl, H, H). Chlorine (Atomic #17) outranks the Oxygen atoms in the carboxyl group.

-

Priority 3: -COOH Group . The carbon is attached to (O, O, O) (via phantom atoms for the double bond).

-

Priority 4: -H Atom .

Configuration: With the lowest priority group (-H) oriented away from the viewer, the sequence 1 → 2 → 3 follows a Counter-Clockwise direction, assigning the (S) configuration.

Diagram 1: Chemical Structure & Stereochemistry

Caption: CIP priority assignment for (S)-3-chlorolactic acid. The -CH2Cl group outranks -COOH due to the high atomic number of Chlorine.

Part 3: Synthesis & Production Protocols

While chemical hydrolysis of epichlorohydrin often yields racemates, enzymatic synthesis is the gold standard for producing high-purity (S)-3-chlorolactic acid. This method utilizes the stereoselective reduction of 3-chloropyruvate.

Protocol: Enzymatic Reduction via Lactate Dehydrogenase (LDH)

Objective: Synthesize (S)-3-chlorolactic acid from 3-chloropyruvate with >99% enantiomeric excess (ee).

Reagents:

-

Substrate: 3-Chloropyruvate (Lithium or Sodium salt).

-

Enzyme: L-Lactate Dehydrogenase (L-LDH) (EC 1.1.1.27), typically from Rabbit Muscle or recombinant Bacillus sources.

-

Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced form).[2]

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology:

-

Preparation: Dissolve 3-chloropyruvate (10 mM final concentration) in Potassium Phosphate buffer.

-

Cofactor Addition: Add NADH (12 mM) to the solution. A slight molar excess ensures complete reduction.

-

Initiation: Add L-LDH (50 Units/mL) to initiate the reaction.

-

Incubation: Incubate at 25°C with gentle stirring. Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) to track reaction progress.

-

Termination: Once A340 stabilizes (indicating NADH consumption is complete), quench the reaction by lowering pH to 2.0 using 1M HCl.

-

Extraction: Extract the product using ethyl acetate (3x volumes).

-

Purification: Evaporate solvent under reduced pressure. Recrystallize from chloroform/hexane if necessary.

Mechanism: The enzyme L-LDH facilitates the hydride transfer from NADH to the re-face of the carbonyl group of 3-chloropyruvate, strictly enforcing the (S)-configuration in the product.

Diagram 2: Enzymatic Synthesis Workflow

Caption: Stereoselective reduction of 3-chloropyruvate to (S)-3-chlorolactic acid using L-LDH.

Part 4: Applications in Drug Development[3][4]

(S)-3-Chlorolactic acid is not just a metabolic byproduct; it is a versatile chiral synthon . Its bifunctionality (hydroxyl and carboxyl groups) combined with a leaving group (chlorine) makes it ideal for ring-closure reactions to form epoxides.

Precursor to Chiral Epoxides

Treatment of (S)-3-chlorolactic acid with mild bases yields (S)-glycidic acid or (S)-epichlorohydrin derivatives. These are fundamental precursors for:

-

Beta-Blockers: Drugs like Betaxolol require (S)-epichlorohydrin moieties to establish the correct binding affinity to beta-adrenergic receptors.

-

Oxazolidinones: Antibiotics such as Linezolid utilize chiral 3-carbon backbones derived from similar C3-synthons.

Metabolic Dehalogenation Studies

In environmental toxicology and pharmacology, (S)-3-chlorolactic acid appears as an intermediate in the bacterial degradation of environmental pollutants (like 3-chloropropanediol). Understanding its stability and conversion to oxalate or pyruvate is crucial for assessing the toxicity of chlorinated drugs.

Diagram 3: Metabolic & Synthetic Pathways

Caption: Divergent pathways: Synthetic route to chiral drugs (red/green) vs. metabolic degradation (yellow).

Part 5: Physical & Chemical Properties[5]

| Property | Value | Relevance |

| Physical State | White crystalline solid | Easy to handle in solid-phase synthesis. |

| Melting Point | 88–89 °C | Indicates high purity; lower MP suggests racemization. |

| pKa | 3.23 (Predicted) | Stronger acid than lactic acid (pKa 3.86) due to inductive effect of Cl. |

| Solubility | Water, Ethanol, Ethyl Acetate | Highly polar; requires polar organic solvents for extraction. |

| Stability | Hygroscopic | Store under dessication; sensitive to base-catalyzed epoxide formation. |

References

-

PubChem. (2025).[3] 3-Chlorolactic acid, (S)- | C3H5ClO3.[1][3] National Library of Medicine.[3] [Link]

-

CAS Common Chemistry. (2025). Chlorolactic acid (CAS RN 1713-85-5).[3] American Chemical Society. [Link]

-

Jones, K. H., et al. (1990). A New Approach for Enzymatic Synthesis of (S)-3-Chlorolactic Acid. Agricultural and Biological Chemistry.[1][2][4][5] [Link]

-

Muthukrishnan, S., et al. (2007). Chemo-enzymatic synthesis of (S)-betaxolol. Tetrahedron: Asymmetry.[6] (Cited for application in beta-blocker synthesis).[6]

- Janssen, D. B., et al. (2005). Bacterial dehalogenation of organohalides. Environmental Microbiology.

Sources

- 1. ontosight.ai [ontosight.ai]

- 2. researchgate.net [researchgate.net]

- 3. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mnba-journal.com [mnba-journal.com]

- 5. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Experimental Protocols for (S)-3-Chlorolactic Acid

Executive Summary

(S)-3-Chlorolactic acid (3-chloro-2-hydroxypropanoic acid) is a pivotal chiral synthon in the "chiral pool" for the synthesis of enantiopure glycidates and beta-blockers. Simultaneously, it serves as a critical biomarker in toxicological studies, identified as the primary oxidative metabolite of the food contaminant 3-monochloropropane-1,2-diol (3-MCPD). This application note provides three validated experimental modules: the stereoselective synthesis of (S)-glycidates, the kinetic assessment of GAPDH inhibition (metabolic toxicity), and the evaluation of haloacid dehalogenase activity.

Module 1: Synthetic Application – Stereoconservative Epoxidation

Context & Mechanism

The conversion of (S)-3-chlorolactic acid to (S)-glycidic acid (or its esters) proceeds via an intramolecular Williamson ether synthesis. Unlike 2-haloacids, which undergo inversion at the chiral center during substitution, 3-halo-2-hydroxy acids typically undergo ring closure via the C2-alkoxide attacking the C3-halide. This mechanism retains the stereochemical configuration at the C2 chiral center, making it a valuable route for preserving optical purity.

Experimental Protocol: Synthesis of Ethyl (S)-Glycidate

Objective: Preparation of ethyl (S)-epoxypropionate from (S)-3-chlorolactic acid ethyl ester.

Reagents & Equipment

-

Substrate: Ethyl (S)-3-chlorolactate (98% ee).

-

Base: Sodium Ethoxide (21% wt in Ethanol) or Potassium tert-butoxide (mild conditions).

-

Solvent: Anhydrous Ethanol (EtOH).

-

Apparatus: Flame-dried 3-neck round bottom flask, nitrogen inlet, temperature probe.

Step-by-Step Methodology

-